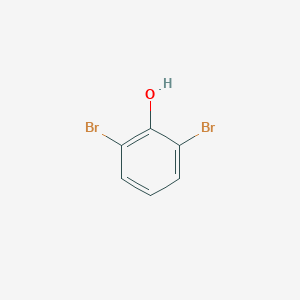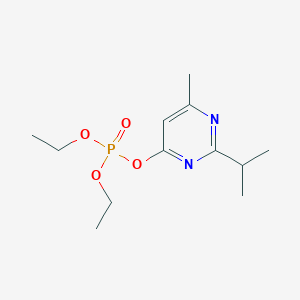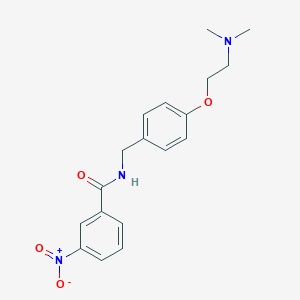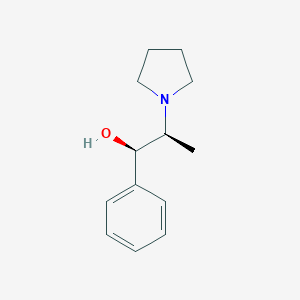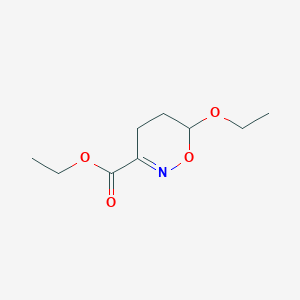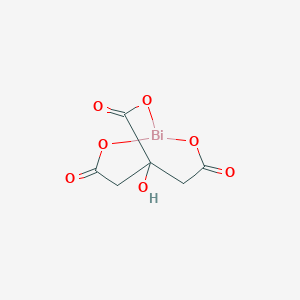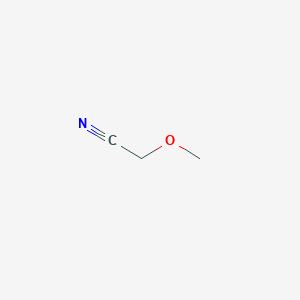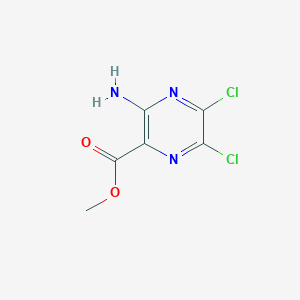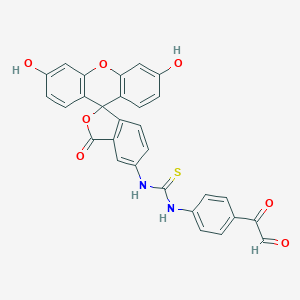
Fluorescein isothiocyanate-phenylglyoxal
Descripción general
Descripción
Fluorescein isothiocyanate (FITC) is a derivative of fluorescein used in wide-ranging applications including flow cytometry . It is the original fluorescein molecule functionalized with an isothiocyanate reactive group (−N=C=S), replacing a hydrogen atom on the bottom ring of the structure . Fluorescein isothiocyanate-phenylglyoxal contains a total of 62 bonds; 44 non-H bonds, 28 multiple bonds, 4 rotatable bonds, 4 double bonds, 24 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ester (aromatic), 1 aldehyde (aliphatic), 1 ketone (aromatic), 1 urea .
Synthesis Analysis
The synthesis of fluorescent imidoester dyes from corresponding nitriles has been described . The approach was later used for the preparation of dansyl containing imidoester and selective modification of lysine residues in the active site of glucose dehydrogenase .Molecular Structure Analysis
FITC is the original fluorescein molecule functionalized with an isothiocyanate reactive group (−N=C=S), replacing a hydrogen atom on the bottom ring of the structure . Fluorescein isothiocyanate-phenylglyoxal contains total 62 bond(s); 44 non-H bond(s), 28 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 24 aromatic bond(s), 1 five-membered ring(s), 5 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aromatic), 1 aldehyde(s) (aliphatic), 1 ketone(s) (aromatic), 1 urea .Chemical Reactions Analysis
The isothiocyanate group in the structure of FITC binds to nucleophiles, such as the –NH2 group . FITC is not a selective reagent, since it reacts with both amino and thiol groups (e.g. in proteins), yielding fluorescein thiocarbamoyl conjugates, N, N′ -disubstituted thiourea, and dithiourethane adducts .Physical And Chemical Properties Analysis
The fluorescence of the isothiocyanate and of the protein conjugate was maximal at about pH 8.7 and pH 10.7, respectively . The stability of their fluorescence above pH 7 was affected adversely by increases in pH or temperature . FITC is soluble in water, dimethyl formamide, dimethyl sulfoxide. It has a maximum absorption wavelength of 490 nm and a maximum emission wavelength of 520 nm .Aplicaciones Científicas De Investigación
Protein Labeling : Benzyl-fluorescein isothiocyanate, a derivative, is valuable for specific protein labeling in target discovery, validation, and diagnostics (Petri et al., 2020).
Bioconjugation for Fluorescence Labeling : A biocompatible method using a glucosinolate precursor for isothiocyanate conjugates enables fluorescence labeling of proteins and living cells (Fredy et al., 2019).
Impact on ATP-dependent Reactions : FITC inhibits ATP-dependent reactions in sarcoplasmic reticulum, affecting calcium uptake and phosphorylation (Pick, 1981).
Electrochemical Analysis : Adsorptive stripping voltammetry can be used to analyze FITC and phenyl isothiocyanate (Moreira et al., 1989).
Structure Analysis of ATPases : The primary structure of the FITC reactive site is conserved in kidney Na+- and K+-dependent ATPases (Kirley et al., 1984).
Fluorescent Derivatives for Microbiota Study : The fluorescent derivative of amethopterin is a promising tool for studying gut microbiota (Gapski et al., 1975).
Liquid Chromatography Applications : High-speed liquid chromatography (HSLC) is effective for identifying fluorescein-thiohydantoin amino acids, aiding peptide sequence analysis (Muramoto et al., 1976).
Intracellular pH Measurement : Fluorescein probes can measure intralysosomal pH in living cells, supporting theories of lysosomal accumulation of weak bases by proton trapping (Ohkuma & Poole, 1978).
Intraoperative Use in Surgery : Intraoperative fluorescein-guided surgery improves total resection rates in high-grade glioma patients (Catapano et al., 2017).
Solubility and Immunofluorescent Techniques : FITC-labeled immunoglobulins have different tendencies for precipitate formation, influencing immunofluorescent techniques (Arnold & Mayersbach, 1972).
Limitations in Biological Material : FITC's use in biological material has limitations due to its limited pH-indicative properties (Lanz et al., 1997).
Safety And Hazards
Direcciones Futuras
Fluorescence- and image-guided surgery are rapidly evolving fields that aim to bridge the gap between preoperative imaging and the intraoperative environment to improve surgical outcomes . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption .
Propiedades
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(4-oxaldehydoylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18N2O7S/c32-14-24(35)15-1-3-16(4-2-15)30-28(39)31-17-5-8-21-20(11-17)27(36)38-29(21)22-9-6-18(33)12-25(22)37-26-13-19(34)7-10-23(26)29/h1-14,33-34H,(H2,30,31,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTUNFZGCNPOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)NC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151539 | |
| Record name | Fluorescein isothiocyanate-phenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein isothiocyanate-phenylglyoxal | |
CAS RN |
116843-39-1 | |
| Record name | Fluorescein isothiocyanate-phenylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116843391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorescein isothiocyanate-phenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



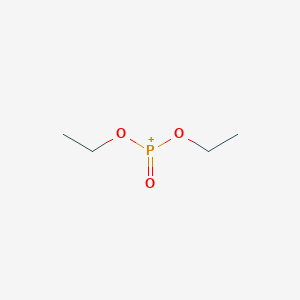
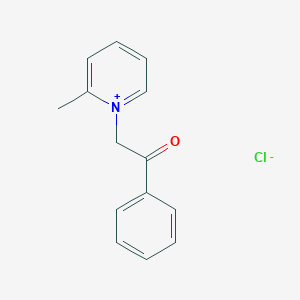

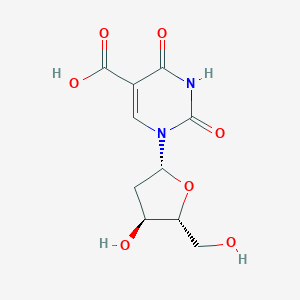
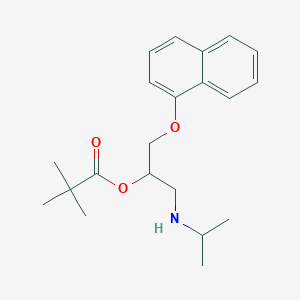
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
